molecular formula C3H4O7P-3 B1265101 3-phosphonato-D-glycerate(3-)

3-phosphonato-D-glycerate(3-)

Cat. No. B1265101
M. Wt: 183.03 g/mol
InChI Key: OSJPPGNTCRNQQC-UWTATZPHSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

3-phosphonato-D-glycerate(3-) is an organophosphate oxoanion arising from deprotonation of the carboxy and phosphate OH groups of 3-phospho-D-glyceric acid;  major species at pH 7.3. It has a role as a human metabolite and a fundamental metabolite. It is an organophosphate oxoanion and a hydroxy monocarboxylic acid anion. It is a conjugate base of a 3-phospho-D-glyceric acid.

Scientific Research Applications

Enzymatic Interactions and Kinetics

  • Phosphoglycerate Kinase Interaction : The phosphonate analogue of 3-phospho-D-glycerate is a substrate for phosphoglycerate kinase, displaying similar kinetic properties to natural substrates in enzymatic reactions (Orr & Knowles, 1974).

  • Glyceraldehyde-3-Phosphate Dehydrogenase Catalysis : Various phosphonates, including analogues of 3-phospho-D-glycerate, can substitute for phosphate in reactions catalyzed by glyceraldehyde-3-phosphate dehydrogenase (Byers, She, & Alayoff, 1979).

Agricultural Applications

  • Glyphosate-Tolerant Soybeans : The development of glyphosate-tolerant soybeans involves the interaction of glyphosate, a phosphonate, with the plant enzyme 5-enolpyruvylshikimate-3-phosphate synthase (Padgette et al., 1995).

Structural and Mechanistic Studies

  • Enzyme Structural Analysis : Studies on enolase, a glycolytic enzyme, with phosphonoacetohydroxamate (a phosphonate analogue) have provided insights into catalytic metal ion binding and enzyme-substrate interactions (Zhang et al., 1994).

  • Hemoglobin Oxygen Affinity Modulation : Phosphonate derivatives of 2,3-diphosphoglycerate, similar in structure to 3-phosphonato-D-glycerate, have been explored as allosteric modulators of hemoglobin oxygen affinity (Kassa et al., 2013).

Inhibition Studies

  • Inhibition of Phosphoglycerate Mutases : The phosphonomethyl analogue of 3-phosphoglycerate has been identified as a potent competitive inhibitor of certain phosphoglycerate mutases, offering a tool for spectroscopic studies on enzyme mechanisms (McAleese et al., 1985).

Biotechnological Applications

  • D-Glycerate Production in E. coli : Directed evolution of alditol oxidase has been used to enhance the production of D-glycerate from glycerol in genetically engineered Escherichia coli strains (Zhang et al., 2021).

Environmental Impact and Biodegradation

  • Glyphosate in the Environment : Studies on glyphosate, a phosphonate, include its metabolism in plants and yeasts, interactions with soil and water, biodegradation, and effects on microbial activities in soil (Carlisle & Trevors, 1988).

properties

Product Name

3-phosphonato-D-glycerate(3-)

Molecular Formula

C3H4O7P-3

Molecular Weight

183.03 g/mol

IUPAC Name

(2R)-2-hydroxy-3-phosphonatooxypropanoate

InChI

InChI=1S/C3H7O7P/c4-2(3(5)6)1-10-11(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9)/p-3/t2-/m1/s1

InChI Key

OSJPPGNTCRNQQC-UWTATZPHSA-K

Isomeric SMILES

C([C@H](C(=O)[O-])O)OP(=O)([O-])[O-]

Canonical SMILES

C(C(C(=O)[O-])O)OP(=O)([O-])[O-]

synonyms

3-phosphoglycerate
3-phosphoglycerate, (R)-isomer
3-phosphoglycerate, monosodium salt
3-phosphoglycerate, trisodium salt
glycerate 3-phosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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